Bis-PEG3-PFP ester
Overview
Description
Bis-PEG3-PFP ester is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C22H16F10O7, and it has a molecular weight of 582.34 g/mol .
Mechanism of Action
Target of Action
Bis-PEG3-PFP ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is responsible for the ubiquitination of proteins, marking them for degradation, while the target protein is the specific protein that the PROTAC is designed to degrade .
Mode of Action
The this compound, being a PEG-based PROTAC linker, connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking the target protein to the E3 ubiquitin ligase, the PROTACs exploit this system to selectively degrade target proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, the PROTACs can effectively eliminate specific proteins from the cell, potentially altering cellular functions and pathways .
Action Environment
The action of this compound is influenced by the cellular environment. The hydrophilic PEG linker increases the water solubility of the compound in aqueous environments , which could potentially enhance its efficacy. Furthermore, the stability of the PFP ester moieties, which are less susceptible to undergo hydrolysis , contributes to the overall stability of the compound.
Biochemical Analysis
Biochemical Properties
Bis-PEG3-PFP ester plays a crucial role in biochemical reactions as a linker in PROTACs. It interacts with enzymes, proteins, and other biomolecules to facilitate the selective degradation of target proteins. The PFP ester groups in this compound react with primary amines to form stable amide bonds, which are less susceptible to hydrolysis . This stability is essential for maintaining the integrity of the PROTACs in aqueous environments. Additionally, the PEG chain in this compound enhances the water solubility of the compound, making it suitable for various biochemical applications .
Cellular Effects
This compound influences various cellular processes by acting as a linker in PROTACs. It facilitates the degradation of target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism. By promoting the selective degradation of specific proteins, this compound can modulate cellular functions and potentially alter the behavior of different cell types . This compound’s ability to target and degrade proteins makes it a valuable tool in studying cellular processes and developing targeted therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. The PFP ester groups in this compound react with primary amines on target proteins and E3 ubiquitin ligases, forming stable amide bonds . This interaction brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins, making this compound a powerful tool in targeted protein degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its stability, with the PFP ester groups being less susceptible to hydrolysis . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function. These studies can provide insights into the compound’s stability, degradation, and long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively facilitate the degradation of target proteins without causing significant adverse effects . At higher doses, there may be threshold effects or toxicities that need to be carefully monitored. Studies in animal models are essential to determine the optimal dosage range for this compound and to identify any potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, potentially altering cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for optimizing its use in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The PEG chain in this compound enhances its water solubility, allowing for efficient transport and distribution in aqueous environments. This property is essential for the compound’s effectiveness in biochemical applications, as it ensures proper localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its structure and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its activity and function in biochemical reactions. This knowledge can help optimize the use of this compound in targeted protein degradation and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG3-PFP ester is synthesized through a series of chemical reactions involving the conjugation of PEG chains with pentafluorophenyl (PFP) ester groups. The general method involves dissolving the PEG PFP ester in a minimal amount of an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), and then adding it to a buffer containing the target molecule . The reaction typically proceeds under mild conditions, with incubation at temperatures ranging from 4°C to 37°C and pH values from 7 to 9 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG3-PFP ester primarily undergoes substitution reactions, where the PFP ester groups react with amine-bearing biomolecules to form stable amide bonds . These reactions are highly efficient and less susceptible to hydrolysis compared to other ester-based linkers .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary and secondary amines, which react with the PFP ester groups under mild conditions. The reactions are typically carried out in aqueous or organic solvents, with the pH adjusted to neutral or slightly basic values .
Major Products Formed
The major products formed from reactions involving this compound are amide-linked conjugates, which are stable and exhibit enhanced solubility in aqueous environments due to the hydrophilic nature of the PEG linker .
Scientific Research Applications
Bis-PEG3-PFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Comparison with Similar Compounds
Bis-PEG3-PFP ester is unique among PEG-based linkers due to its high stability and efficiency in forming amide bonds with amine-bearing biomolecules . Similar compounds include:
NHS-PEG esters: These linkers also react with amines to form amide bonds but are more susceptible to hydrolysis compared to PFP esters.
Maleimide-PEG linkers: These linkers react with thiol groups to form stable thioether bonds but are less versatile compared to PFP esters, which can react with a broader range of functional groups.
This compound stands out due to its enhanced stability and efficiency, making it a preferred choice for applications requiring robust and reliable conjugation .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F10O7/c23-11-13(25)17(29)21(18(30)14(11)26)38-9(33)1-3-35-5-7-37-8-6-36-4-2-10(34)39-22-19(31)15(27)12(24)16(28)20(22)32/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSJLVATRMZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115690 | |
Record name | Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314378-13-6 | |
Record name | Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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